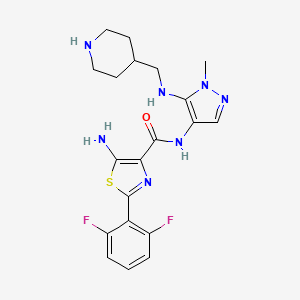![molecular formula C26H35F2N3O6 B10836784 4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)
4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “US8846654, 11” is a ligand identified with the BindingDB identifier BDBM135577. It is known for its significant affinity data, with an IC50 value of 39 nanomolar at a pH of 7.5
準備方法
The synthetic routes and reaction conditions for the preparation of “US8846654, 11” involve the use of specific reagents and catalysts. The preparation method typically includes the following steps:
Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through a series of chemical reactions. These reactions may include condensation, cyclization, and substitution reactions.
Formation of the Final Compound: The intermediate compounds are then subjected to further reactions, such as oxidation or reduction, to form the final compound “US8846654, 11”.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.
化学反応の分析
“US8846654, 11” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
“US8846654, 11” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry studies to investigate its binding properties with various metal ions.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting specific enzymes involved in disease pathways.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用機序
The mechanism of action of “US8846654, 11” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic or biological effects. The molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
“US8846654, 11” can be compared with other similar compounds, such as:
BDBM135582 (US8846654, 111): This compound has a similar structure and exhibits significant affinity data with an IC50 value of 6.70 nanomolar at a pH of 7.5.
BDBM135584 (US8846654, 294): Another similar compound with an IC50 value of 37 nanomolar at a pH of 7.5.
特性
分子式 |
C26H35F2N3O6 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
4-[6-(1,3-difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C26H35F2N3O6/c1-35-23-6-3-17(11-24(23)36-2)15-30-25(33)21-12-19(37-20(13-27)14-28)4-5-22(21)31(26(30)34)18-7-9-29(16-32)10-8-18/h3,6,11,16,18-22H,4-5,7-10,12-15H2,1-2H3 |
InChIキー |
QZWWBGKSFBRQGT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3CC(CCC3N(C2=O)C4CCN(CC4)C=O)OC(CF)CF)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



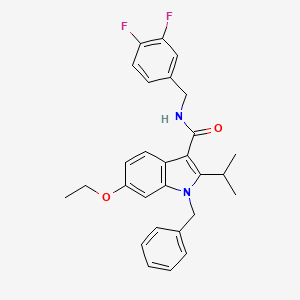
![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)

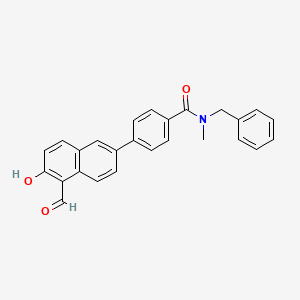
![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)
![(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid](/img/structure/B10836734.png)
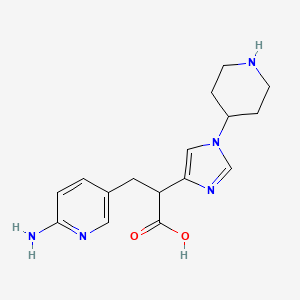
![3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B10836744.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B10836749.png)
![(2S)-N-hydroxy-3-[(4-phenylmethoxyphenyl)sulfonylamino]-2-pyrrolidin-1-ylpropanamide](/img/structure/B10836761.png)
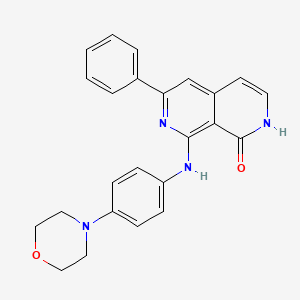
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)
